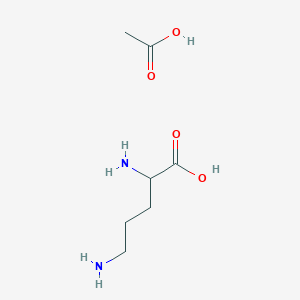
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorenylmethoxycarbonyl group provides steric protection to the amino group, preventing unwanted side reactions during peptide chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Tritylamino Group: The protected amino acid is then reacted with trityl chloride in the presence of a base to form the tritylamino derivative.
Coupling Reaction: The tritylamino derivative is coupled with hexanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Purification is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid undergoes several types of chemical reactions:
Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using a base such as piperidine, while the trityl group can be removed using acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using reagents like DCC or HATU.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for fluorenylmethoxycarbonyl group removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for trityl group removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in DMF.
Major Products Formed
Deprotection: Removal of the fluorenylmethoxycarbonyl group yields the free amino acid.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The primary mechanism of action of 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon completion of the synthesis, the protecting groups are removed to yield the desired peptide.
Comparison with Similar Compounds
Similar Compounds
6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(methylamino)hexanoic acid: Similar structure but with a methylamino group instead of a tritylamino group.
Uniqueness
The uniqueness of 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid lies in its dual protection strategy, which provides enhanced stability and selectivity during peptide synthesis. The combination of fluorenylmethoxycarbonyl and trityl groups offers robust protection, making it suitable for complex peptide synthesis.
Properties
Molecular Formula |
C40H38N2O4 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44) |
InChI Key |
KYRBORKOTDYTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


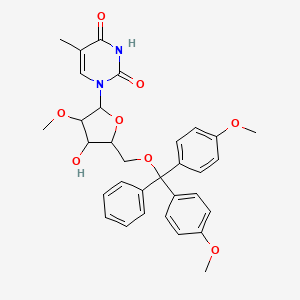
![2-[2-iodo-3-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]oxyphenoxy]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B13387401.png)
![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B13387410.png)
![9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B13387414.png)
![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B13387421.png)
![3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387423.png)

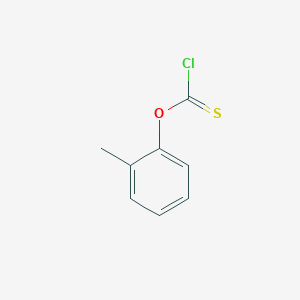
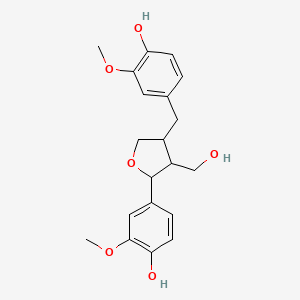
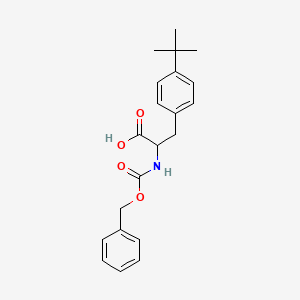
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
